molecular formula C8H10N2O2 B14851021 (3,5-Diaminophenyl)acetic acid

(3,5-Diaminophenyl)acetic acid

Katalognummer: B14851021
Molekulargewicht: 166.18 g/mol
InChI-Schlüssel: UYKPJLZGCMIUMG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3,5-Diaminophenyl)acetic acid is an organic compound characterized by the presence of two amino groups attached to a phenyl ring, which is further connected to an acetic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Diaminophenyl)acetic acid typically involves the nitration of phenylacetic acid followed by reduction. The nitration process introduces nitro groups at the 3 and 5 positions of the phenyl ring. Subsequent reduction of these nitro groups to amino groups yields this compound. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, optimized for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the amino groups are converted to nitro groups or other oxidized forms.

    Reduction: The compound can be reduced further to form derivatives with different functional groups.

    Substitution: The amino groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogen gas with palladium catalyst or iron powder in acidic conditions.

    Substitution: Reagents such as halogens or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Nitro derivatives or other oxidized forms.

    Reduction: Derivatives with different functional groups.

    Substitution: Various substituted phenylacetic acid derivatives.

Wissenschaftliche Forschungsanwendungen

(3,5-Diaminophenyl)acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of (3,5-Diaminophenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino groups can form hydrogen bonds and other interactions with active sites, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

    Phenylacetic acid: Lacks the amino groups present in (3,5-Diaminophenyl)acetic acid.

    Indole-3-acetic acid: A plant hormone with a different structure and biological activity.

    (3,5-Diaminophenyl)boronic acid: Contains boronic acid instead of acetic acid, leading to different chemical properties and applications.

Uniqueness: this compound is unique due to the presence of two amino groups on the phenyl ring, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C8H10N2O2

Molekulargewicht

166.18 g/mol

IUPAC-Name

2-(3,5-diaminophenyl)acetic acid

InChI

InChI=1S/C8H10N2O2/c9-6-1-5(3-8(11)12)2-7(10)4-6/h1-2,4H,3,9-10H2,(H,11,12)

InChI-Schlüssel

UYKPJLZGCMIUMG-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C=C1N)N)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.